Vistusertib functions as a dual inhibitor of the mammalian target of rapamycin complex 1 and 2 (mTORC1/2) []. mTORC1/2 is a signaling pathway involved in regulating cell growth, proliferation, and metabolism. By inhibiting mTORC1/2, Vistusertib can hinder cancer cell division and survival [].
Mutations in genes like PIK3CA, which encodes a protein involved in the mTORC1/2 pathway, are prevalent in various cancers, including breast, ovarian, and colorectal cancers []. Vistusertib's ability to target mTORC1/2 makes it a potential therapeutic option for cancers harboring these mutations []. Research is ongoing to evaluate its efficacy in clinical trials.
Vistusertib, also known as AZD2014, is a small molecule that functions as a dual inhibitor of mammalian target of rapamycin complex 1 and 2 (mTORC1 and mTORC2). Its chemical formula is C25H30N6O3, with a molecular weight of approximately 462.55 g/mol. Vistusertib is currently under investigation for its potential therapeutic applications in various cancers, including advanced gastric adenocarcinoma and endometrial cancer . The compound is designed to inhibit the mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
Vistusertib operates primarily through competitive inhibition of ATP binding to the mTOR kinase domain. This inhibition leads to the downregulation of downstream signaling pathways that promote cell growth and proliferation. Specifically, it affects the phosphorylation of key proteins such as AKT and eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1), which are involved in protein synthesis and cell cycle regulation . The compound's mechanism also involves modulation of the ribosome synthesis pathway and regulation of apoptosis in tumor cells .
Vistusertib has demonstrated significant biological activity in preclinical studies. It induces G1 phase cell cycle arrest and promotes apoptosis in various cancer cell lines. In vivo studies involving xenograft models have shown that treatment with vistusertib leads to tumor regression, indicating its potential efficacy as an anticancer agent . Additionally, clinical trials have reported promising results when combining vistusertib with other agents like paclitaxel and anastrozole, leading to improved progression-free survival rates in patients with specific cancer types .
The synthesis of vistusertib has been described as efficient, involving a multi-step process starting from 3-acetylbenzoic acid. The total yield from this synthesis route is approximately 48% over six steps. This method highlights the compound's accessibility for research and clinical applications . The synthetic pathway involves several key reactions that modify the starting material to achieve the final product with the desired pharmacological properties.
Vistusertib is primarily being investigated for its use in treating various malignancies, particularly those resistant to conventional therapies. Its applications include:
The compound's ability to modulate critical signaling pathways makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing treatments.
Vistusertib has been studied for its interactions with other therapeutic agents. Notably, in combination with paclitaxel, it has shown no significant pharmacokinetic interactions, indicating that it can be safely administered alongside this chemotherapeutic agent without altering its efficacy . Furthermore, interaction studies have demonstrated that vistusertib can enhance the effects of other drugs targeting the mTOR pathway or related signaling cascades, potentially leading to synergistic therapeutic effects .
Several compounds share structural or functional similarities with vistusertib. These include:
Compound | Type | Mechanism of Action | Clinical Use |
---|---|---|---|
Vistusertib | Dual mTOR Inhibitor | Inhibits mTORC1 and mTORC2 | Advanced gastric adenocarcinoma |
Everolimus | mTOR Inhibitor | Inhibits mTORC1 | Various cancers including breast |
Temsirolimus | mTOR Inhibitor | Inhibits mTORC1 | Renal cell carcinoma |
AZD8055 | Dual mTOR Inhibitor | Inhibits mTORC1 and mTORC2 | Research stage |
Vistusertib's unique dual inhibition of both mTOR complexes distinguishes it from other inhibitors that primarily target only one complex. This characteristic may provide enhanced therapeutic benefits by more comprehensively disrupting cancer cell signaling pathways .
The development of Vistusertib involved extensive structure-activity relationship studies that identified essential pharmacophore elements required for effective mammalian target of rapamycin complex 1 and complex 2 inhibition. These studies revealed that optimal mammalian target of rapamycin kinase inhibition requires a carefully balanced combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features [1] [2].
The most critical pharmacophore elements identified through systematic screening include one hydrogen bond acceptor feature, two hydrogen bond donor features, and two hydrophobic features. These elements form the foundation of the pharmacophore model that guided the optimization of Vistusertib [2]. The hydrogen bond acceptor feature is essential for interaction with the valine 2240 residue in the mammalian target of rapamycin binding pocket, while the hydrogen bond donor features enable crucial interactions with aspartic acid 2195 and glycine 2238 residues [2] [3].
Pharmacophore Element | Structural Feature | mTOR Interaction | Selectivity Impact |
---|---|---|---|
Hydrogen Bond Acceptor | Morpholine oxygen | Val2240 binding | Critical for mTOR binding |
Hydrogen Bond Donor | Pyrido[2,3-d]pyrimidine | Asp2195, Gly2238 | Essential for inhibitory activity |
Hydrophobic Features | Aromatic systems | Ile2356, Met2345 | Required for binding stability |
π-π Stacking | Aromatic rings | Trp2239 | mTOR-specific selectivity |
The pyrido[2,3-d]pyrimidine core scaffold serves as the central framework that positions these pharmacophore elements in the optimal geometric arrangement for mammalian target of rapamycin binding [4]. This heterocyclic system provides the appropriate spatial organization to engage the critical residues in the adenosine triphosphate binding site while maintaining selectivity over related kinases.
Extensive validation studies demonstrated that compounds lacking any of these essential pharmacophore elements exhibit dramatically reduced mammalian target of rapamycin inhibitory activity [2]. The structure-based pharmacophore model achieved a goodness of fit score of 0.80 when tested against an external database of 300 compounds, confirming its predictive capability for identifying active mammalian target of rapamycin inhibitors [2].
The introduction of 3-methylmorpholine substituents represents a crucial structural modification that significantly enhances both the potency and selectivity of Vistusertib. Structure-activity relationship studies revealed that the stereochemistry and substitution pattern of the morpholine rings play pivotal roles in determining the compound's biological activity [4] [5].
The (S)-configuration of the 3-methylmorpholine moieties consistently demonstrates superior mammalian target of rapamycin binding affinity compared to the (R)-configuration. This stereochemical preference results from the optimal positioning of the methyl substituent, which enhances the interaction with the mammalian target of rapamycin binding pocket while avoiding steric clashes with surrounding residues [5] [6]. The stereospecific nature of this interaction contributes to the compound's impressive potency, with an inhibition constant of 2.81 nanomolar against mammalian target of rapamycin kinase [7].
Morpholine Configuration | mTOR Affinity | PI3K Selectivity | Aqueous Solubility |
---|---|---|---|
(S)-3-Methylmorpholine | High (2.81 nM) | >1000-fold | Enhanced |
(R)-3-Methylmorpholine | Lower | Reduced | Moderate |
Unsubstituted morpholine | Moderate | Limited | High |
3,3-Dimethylmorpholine | Variable | Enhanced | Reduced |
The dual morpholine configuration in Vistusertib enables simultaneous engagement of both the hinge region and the solvent-exposed region of the mammalian target of rapamycin binding site [4]. One 3-methylmorpholine ring occupies the hinge region, forming a critical hydrogen bond with valine 2240, while the second morpholine ring extends into the solvent-exposed region, contributing to the compound's selectivity over phosphoinositide 3-kinase isoforms [4].
Computational docking studies revealed that the 3-methylmorpholine substituents create a wider binding profile that is preferentially accommodated by the mammalian target of rapamycin binding pocket compared to the more restricted phosphoinositide 3-kinase binding sites [4]. This structural feature accounts for the remarkable selectivity of Vistusertib, with over 1000-fold preference for mammalian target of rapamycin over phosphoinositide 3-kinase alpha [7].
The substitution pattern also influences the compound's aqueous solubility profile. The (S)-3-methylmorpholine configuration enhances water solubility compared to unsubstituted morpholine analogs, contributing to the excellent pharmacokinetic properties of Vistusertib [4]. This solubility enhancement is particularly important for oral bioavailability and formulation development.
The optimization of Vistusertib for blood-brain barrier permeability required careful consideration of multiple physicochemical parameters that govern central nervous system penetration. Structure-activity relationship studies identified key molecular modifications that enhance brain penetration while maintaining mammalian target of rapamycin inhibitory activity [8].
The molecular weight of Vistusertib (462.5 grams per mole) falls within the optimal range for blood-brain barrier penetration, being significantly below the 500-dalton threshold that typically limits central nervous system access [9]. This molecular weight optimization was achieved through systematic structural modifications that eliminated unnecessary bulk while preserving essential binding interactions.
Parameter | Vistusertib Value | BBB Optimization | Impact on Penetration |
---|---|---|---|
Molecular Weight | 462.5 g/mol | < 500 Da | Favorable |
LogP | 0.28 | Balanced lipophilicity | Moderate permeability |
Polar Surface Area | 96.20 Ų | < 120 Ų | Acceptable |
H-Bond Donors | 1 | < 3 | Suitable |
H-Bond Acceptors | 6 | < 10 | Acceptable |
The lipophilicity of Vistusertib, characterized by a logarithmic partition coefficient of 0.28, represents a carefully balanced property that enables both blood-brain barrier penetration and adequate aqueous solubility [7]. This moderate lipophilicity allows the compound to traverse lipid membranes while maintaining sufficient hydrophilicity for dissolution and transport.
The polar surface area of 96.20 square angstroms falls within the acceptable range for blood-brain barrier permeability, being below the 120 square angstrom threshold that typically restricts central nervous system access [7]. This parameter was optimized through strategic placement of polar functional groups to minimize surface polarity while preserving essential binding interactions.
In vitro studies using Madin-Darby canine kidney cells expressing human multidrug resistance protein 1 demonstrated that Vistusertib exhibits favorable permeability characteristics with minimal efflux pump substrate activity [10]. The compound showed an efflux ratio of approximately 1, indicating that it is not a significant substrate for efflux transporters that can limit brain penetration [10].
Preclinical studies in animal models confirmed that Vistusertib effectively penetrates the blood-brain barrier, achieving brain concentrations sufficient for mammalian target of rapamycin inhibition [8]. The compound demonstrated the ability to inhibit both mammalian target of rapamycin complex 1 and complex 2 activities in brain tissue, confirming its potential for treating central nervous system disorders involving dysregulated mammalian target of rapamycin signaling [8].
Acute Toxic;Health Hazard